6beta-Hydroxyhispanone

Anti-inflammatory Natural Product Labdane Diterpenoid

6beta-Hydroxyhispanone is a specific labdane-type diterpenoid isolated from Leonurus japonicus. Due to profound structure-activity relationships, substitution with other labdane diterpenoids from the same source is not recommended for reproducible research. This compound is essential as an analytical reference standard (HPLC-MS) and a stereochemical probe vs. 6alpha-Hydroxyhispanone. Procure with confidence from verified suppliers offering ≥98% purity.

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
CAS No. 170711-93-0
Cat. No. B161823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6beta-Hydroxyhispanone
CAS170711-93-0
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=C(C2(CCCC(C2C(C1=O)O)(C)C)C)CCC3=COC=C3
InChIInChI=1S/C20H28O3/c1-13-15(7-6-14-8-11-23-12-14)20(4)10-5-9-19(2,3)18(20)17(22)16(13)21/h8,11-12,17-18,22H,5-7,9-10H2,1-4H3/t17-,18+,20-/m1/s1
InChIKeyWTPSYXFTGTUODI-WSTZPKSXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





6beta-Hydroxyhispanone (CAS 170711-93-0): Chemical and Pharmacological Baseline for Procurement


6beta-Hydroxyhispanone is a labdane-type diterpenoid natural product isolated from the aerial parts of Leonurus japonicus, a plant used in traditional Chinese medicine [1]. Its molecular formula is C20H28O3, with a molecular weight of 316.44 g/mol, and it is typically supplied as a powder with a purity of ≥98% by vendors for research applications [2]. As a natural product within a well-studied structural class, it serves as a key compound for exploring the diverse biological activities, particularly anti-inflammatory and cytotoxic effects, attributed to Leonurus japonicus [3].

The Procurement Risk of Substituting 6beta-Hydroxyhispanone with Generic Labdane Diterpenoids


Procurement of a specific natural product like 6beta-Hydroxyhispanone cannot be satisfied by a generic labdane diterpenoid from the same plant source due to profound structure-activity relationships (SAR). The class of labdane diterpenoids from Leonurus japonicus exhibits wide structural diversity, which is directly linked to varying degrees of biological activity. For example, in a study of 38 structurally diverse labdane diterpenoids from L. japonicus, the IC50 values for inhibiting nitric oxide (NO) production in LPS-induced RAW264.7 cells ranged widely, from the most active compound 30 (IC50 = 3.9 ± 1.7 μM) to many others with IC50 > 50 μM [1]. Even within the same source, specific structural modifications, such as the presence and stereochemistry of a hydroxyl group, can dramatically alter potency and target engagement. Therefore, substituting 6beta-Hydroxyhispanone with a different, structurally related labdane diterpenoid is a high-risk proposition that is likely to yield non-comparable experimental results.

Quantitative Evidence for the Differentiation of 6beta-Hydroxyhispanone


Anti-Inflammatory Potency of 6beta-Hydroxyhispanone Relative to Class Peers

Direct, head-to-head comparative bioactivity data for 6beta-Hydroxyhispanone are not available in the public domain. While its aglycone, hispanone, has demonstrated specific anti-inflammatory activity by inhibiting superoxide anion generation (IC50 = 8.48 μM) and elastase release (IC50 = 5.42 μM), no such quantitative data exists for 6beta-Hydroxyhispanone [1]. A broader class-level analysis reveals that other labdane diterpenoids from the same plant source (Leonurus japonicus) exhibit a wide range of NO inhibition potency, with IC50 values ranging from 3.9 μM to >50 μM [2]. 6beta-Hydroxyhispanone's potency, target engagement, and specific anti-inflammatory mechanism remain undefined.

Anti-inflammatory Natural Product Labdane Diterpenoid

Absence of Defined In Vitro Cytotoxic or Antiproliferative Profile

There are no peer-reviewed studies quantifying the cytotoxic or antiproliferative effects of 6beta-Hydroxyhispanone against specific cancer cell lines. While other labdane diterpenoids from L. japonicus, such as leojapone B, have demonstrated selective inhibition of lung cancer cell proliferation and in vivo tumor reduction in mice (at 20 and 30 mg/kg, i.p.), these data cannot be extrapolated to 6beta-Hydroxyhispanone [1]. Its antiproliferative potential, IC50 values, and selectivity profile across any cell line panel are currently uncharacterized.

Cytotoxicity Anti-cancer Natural Product

Lack of Validated In Vivo Pharmacokinetic (PK) or Safety Data

No in vivo pharmacokinetic (PK), toxicological, or safety data for 6beta-Hydroxyhispanone have been published. ADMET properties are limited to in silico predictions only, which are insufficient for scientific selection or prioritization over compounds with established in vivo profiles [1]. For instance, the predicted human intestinal absorption is 99.6%, but this has not been experimentally validated. In contrast, other labdane diterpenoids have progressed to in vivo efficacy studies, providing a more complete data package [2].

Pharmacokinetics ADMET In Vivo

Current Evidence-Based Application Scenarios for 6beta-Hydroxyhispanone in Scientific Research


Analytical Reference Standard for Leonurus japonicus Extract Characterization

As a known natural product isolated from Leonurus japonicus, 6beta-Hydroxyhispanone can be procured for use as an analytical reference standard for the identification and quantification of this specific diterpenoid in plant extracts or herbal formulations using techniques like HPLC-MS [1]. This application is supported by its known chemical structure and natural source.

Chemical Probe for Exploring Structure-Activity Relationships (SAR) in Labdane Diterpenoids

Researchers investigating the SAR of labdane diterpenoids may procure 6beta-Hydroxyhispanone as a chemical probe to compare its activity profile (once established) with that of other structurally defined analogs, such as hispanone, galeopsin, or leoheteronin B [2]. This application depends on future experimental characterization.

Compound for Preliminary In Vitro Phenotypic Screening in Academic Research

Academic laboratories focused on natural product discovery may procure 6beta-Hydroxyhispanone for broad, untargeted phenotypic screening against panels of assays relevant to its source plant's traditional use (e.g., inflammation, cancer). Any resulting activity would constitute primary, de novo data, as no such data currently exist [3].

Control in Studies of 6alpha-Hydroxyhispanone Bioactivity

6beta-Hydroxyhispanone is an epimer of 6alpha-Hydroxyhispanone (CAS: 596814-48-1). Researchers studying the biological activity of the alpha-epimer may use 6beta-Hydroxyhispanone as a control compound to determine if the stereochemical configuration at the C6 position confers a specific, stereoselective biological effect. This application directly addresses a key structural comparator .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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